molecular formula C8H10ClN B1586671 (R)-1-(4-Chlorophenyl)ethylamine CAS No. 27298-99-3

(R)-1-(4-Chlorophenyl)ethylamine

Cat. No. B1586671
CAS RN: 27298-99-3
M. Wt: 155.62 g/mol
InChI Key: PINPOEWMCLFRRB-ZCFIWIBFSA-N
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Description

R-(1-(4-Chlorophenyl)ethylamine, otherwise known as 4-chloro-N-ethylamphetamine (4-C-EA), is a synthetic, psychoactive drug that has been used in scientific research for its pharmacological properties. It is a stimulant drug that has been studied for its potential therapeutic effects, as well as its potential to cause addiction. 4-C-EA is structurally similar to amphetamine, and its effects on the body are thought to be similar to those of amphetamine. 4-C-EA has been studied in both animal and human studies, and its mechanism of action is still being investigated.

Scientific Research Applications

Enzymatic Resolution and Chemical Synthesis

  • Enzymatic Resolution for Herbicide Preparation : (R)-1-(4-Chlorophenyl)ethylamine was resolved enzymatically using Novozym 435, a lipase from Candida antarctica. This process was part of the synthesis of a novel triazolopyrimidine herbicide, with a high enantiomeric excess and purity (Zhang et al., 2018).

Crystallography and Materials Science

  • Formation of Helical Structures in Salts : Research on racemic and conglomerate 1-(4-haloaryl)ethylammonium tetrachlorocobaltate salts, including 1-(4-chlorophenyl)ethylamine, demonstrated the formation of helical structures, contributing to the understanding of chiral crystal formations (Mande et al., 2015).

Pharmaceutical Research

  • Discovery of Nonpeptide Agonist : A study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. The enantiopure forms of this compound, derived from (R)-1-(4-Chlorophenyl)ethylamine, were found to have significant receptor activity (Croston et al., 2002).

Chirality and Stereochemistry

  • Chirality Switching in Crystallization : A study on the stereoselective crystallization of 1-(4-chlorophenyl)ethylamine with binaphthoic acid revealed insights into chirality switching and solubility influenced by solvent choice and molecular interactions (Jin et al., 2016).

Chemical Synthesis

  • Synthesis of Optical Isomers : Research on the stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate, a precursor in several pharmaceuticals, utilized (R)-1-(4-Chlorophenyl)ethylamine. This study provided insights into alternative preparation strategies and the importance of stereochemistry in chemical synthesis (Kluson et al., 2019).

properties

IUPAC Name

(1R)-1-(4-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINPOEWMCLFRRB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364936
Record name (R)-1-(4-Chlorophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Chlorophenyl)ethylamine

CAS RN

27298-99-3
Record name (+)-1-(4-Chlorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27298-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(4-Chlorophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4'-chloroacetophenone (103.3 g), formamide (98%; 123 g) and formic acid (97%; 8.3 ml) was stirred and heated at 180° C. The water produced in the reaction was removed by distillation together with some of the starting acetophenone which was separated and returned to the reaction vessel. Formic acid (70 ml total) was added in small aliquots over 8 hours. The reaction mixture was cooled and exhaustively extracted with toluene. The combined toluene extracts were washed with water, dried, filtered and the filtrate evaporated. Concentrated hydrochloric acid (70 ml) was added to the residue and the mixture boiled under reflux for 1 hour. The mixture was cooled, extracted with toluene and the aqueous layer basified with aqueous sodium hydroxide (5M). The solution was steam distilled until 1.4 1 of distillate had been collected and the distillate was extracted with ethyl acetate. The combined ethyl acetate extracts were dried, filtered and the filtrate evaporated to give an oil which was distilled to give (±)-1-(4-chlorophenyl)ethylamine, b.p. 120°-122° C. (19 mmHg). A small portion of the distillate was dissolved in dry ether and an equal volume of saturated ethereal hydrogen chloride was added. The solid formed was collected by filtration and dried to give (±)-1-(4-chlorophenyl)ethylamine hydrochloride, m.p. 186°-189° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
HM Mande, PS Ghalsasi, N Arulsamy - RSC Advances, 2015 - pubs.rsc.org
The racemic ligand rac-1-(4-fluorophenyl)ethylamine (rac-fpea) reacts with cobalt(II) chloride in the presence of hydrochloric acid forming an A2CoCl4 type salt, [rac-fpeaH]2[CoCl4] (1). …
Number of citations: 7 pubs.rsc.org
YJ Jin, Y Choi, Q Chen, ME Shirbhate… - Bulletin of the …, 2016 - Wiley Online Library
Axially chiral binaphthoic acid ( BNA ) was studied as a resolving agent for a stereoselective crystallization of 1‐(4‐chlorophenyl)ethylamine ( CPEA ). The diastereomeric pair of (R)‐ …
Number of citations: 1 onlinelibrary.wiley.com
A Ichikawa, H Ono, Y Mikata - Crystals, 2017 - mdpi.com
The crystal structures of salts 6–9 prepared from (R)-2-methoxy-2-(1-naphthyl)propanoic acid [(R)-MαNP acid, (R)-1] and (R)-1-arylethylamines [salt 6, (R)-1-(4-methoxyphenyl)…
Number of citations: 1 www.mdpi.com
T Kimura, M Khan, T Kamiyama - Journal of thermal analysis and …, 2006 - akjournals.com
Enthalpies of mixing of R - and S -enantiomers of liquid chiral compounds such as 2-aminohexane, 2-aminoheptane, 2-aminooctane, 2-aminononane, 1-(4-chlorophenyl)-ethylamine, 1-…
Number of citations: 12 akjournals.com
J Zhao, H Huo, Y Zhao, Y Guo, M Dong, Y Fu… - Chemistry of …, 2023 - ACS Publications
Chiral hybrid halide perovskites have attracted considerable attention in optoelectronics and spintronics owing to their unique optical, electric, and spin–orbit coupling (SOC) properties. …
Number of citations: 3 pubs.acs.org
DT Guranda, LM van Langen, F van Rantwijk… - Tetrahedron …, 2001 - Elsevier
A new strategy based on the unique catalytic properties, stability and enantioselectivity of the relatively unknown penicillin acylase from Alcaligenesfaecalis has been developed for the …
Number of citations: 85 www.sciencedirect.com
桐野修, 高山千代蔵, 井上悟 - Journal of Pesticide Science, 1987 - jlc.jst.go.jp
The fungicidal activity against rice blast, Piricularia oryzae, of 54 N-benzylacylamides having various substituents at the acid and amine moieties was determined in pot tests. The 1-(4-…
Number of citations: 12 jlc.jst.go.jp
AC Chamayou, S Lüdeke, V Brecht… - Inorganic …, 2011 - ACS Publications
The metal-centered Δ/Λ-chirality of four-coordinated, nonplanar Zn(A ∧ B) 2 complexes is correlated to the chirality of the bidentate enantiopure (R)-A ∧ B or (S)-A ∧ B Schiff base …
Number of citations: 111 pubs.acs.org
C Zhou, Y Chu, L Ma, Y Zhong, C Wang… - Physical Chemistry …, 2020 - pubs.rsc.org
In this work, we introduced halogen-substituted chiral molecules as A-site cations to synthesize a series of novel organic–inorganic hybrid two-dimensional (2D) chiral perovskite …
Number of citations: 31 pubs.rsc.org
LD Jennings, DR Rayner, DB Jordan, JF Okonya… - Bioorganic & medicinal …, 2000 - Elsevier
A new fungicide lead has been identified by enzyme screening of a focused combinatorial library. The lead compound 4, a potent inhibitor of scytalone dehydratase (SD), exhibits …
Number of citations: 52 www.sciencedirect.com

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